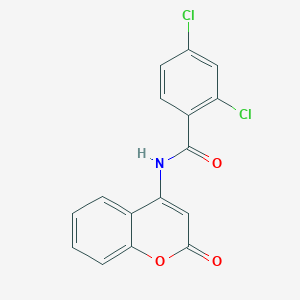![molecular formula C15H13N3O3S B252073 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide, also known as MOB sulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of study.
Mécanisme D'action
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of intracellular pH. Inhibition of carbonic anhydrase IX leads to a decrease in intracellular pH, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
This compound sulfonamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase IX, this compound sulfonamide has been found to inhibit the activity of other carbonic anhydrases as well. This inhibition has been found to have a variety of physiological effects, including the reduction of intraocular pressure, the treatment of glaucoma, and the prevention of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. This compound sulfonamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also limitations to the use of this compound sulfonamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. In addition, this compound sulfonamide has been found to be unstable in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide. One potential direction is the development of new derivatives of this compound sulfonamide that have improved solubility and stability. Another potential direction is the study of the effect of this compound sulfonamide on other carbonic anhydrases and their potential use in the treatment of other diseases. Finally, the use of this compound sulfonamide in combination with other cancer therapies is an area of active research, and may lead to the development of new and more effective cancer treatments.
Conclusion
In conclusion, this compound sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. This compound sulfonamide is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. While there are limitations to the use of this compound sulfonamide in lab experiments, there are several future directions for the study of this compound that may lead to the development of new and more effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide involves the reaction between 2-amino-5-methyl-1,3,4-oxadiazole and 4-nitrobenzenesulfonyl chloride in the presence of a base. This reaction yields this compound sulfonamide as a white solid with a high yield. The purity of this compound sulfonamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. This compound sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells, making this compound sulfonamide a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C15H13N3O3S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S/c1-11-16-15(21-17-11)13-9-5-6-10-14(13)18-22(19,20)12-7-3-2-4-8-12/h2-10,18H,1H3 |
Clé InChI |
OOVZRTLHGPCWHJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)
![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
